An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride
An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylmorpholine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a morpholine derivative, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3,5-Dimethylmorpholine hydrochloride, with a focus on data and experimental procedures relevant to research and development.
Chemical Properties
3,5-Dimethylmorpholine hydrochloride is the salt form of 3,5-dimethylmorpholine, formed by the reaction with hydrochloric acid. This conversion to the hydrochloride salt is often employed to improve the compound's stability and water solubility, which are advantageous properties for pharmaceutical development. The presence of two methyl groups on the morpholine ring results in the existence of stereoisomers (cis and trans), which may exhibit different biological activities.
Physicochemical Data
A summary of the key physicochemical properties of 3,5-Dimethylmorpholine hydrochloride is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and can vary based on the isomeric form (cis/trans) and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [1] |
| CAS Number | 256518-81-7 (unspecified stereochemistry) 154596-17-5 ((3R,5S)-rel-cis) | [2][3] |
| Canonical SMILES | CC1COCC(N1)C.Cl | [1] |
| Solubility | The parent compound, 3,5-dimethylmorpholine, is reported to be soluble in water and common organic solvents. The hydrochloride salt is expected to have enhanced water solubility. | |
| Melting Point | Not consistently reported. | |
| Boiling Point | Not consistently reported. |
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route to cis-3,5-dimethylmorpholine involves the acid-catalyzed cyclization of 1,1'-iminobis(propan-2-ol). The subsequent treatment of the resulting free base with hydrochloric acid would yield the desired hydrochloride salt.
A generalized experimental workflow for this synthesis is depicted below.
Hypothetical Experimental Protocol
Synthesis of cis-3,5-Dimethylmorpholine:
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To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, cautiously add a molar excess of concentrated sulfuric acid.
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While maintaining a controlled temperature, slowly add 1,1'-iminobis(propan-2-ol) to the sulfuric acid.
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Heat the reaction mixture to a temperature sufficient to induce cyclization and distill off the water that is formed. The reaction temperature and time will need to be optimized to favor the formation of the cis-isomer.
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After the reaction is complete, cool the mixture and carefully neutralize it with a strong base (e.g., sodium hydroxide solution) to an alkaline pH.
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Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
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Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylmorpholine.
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Purify the crude product by distillation.
Formation of 3,5-Dimethylmorpholine Hydrochloride:
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Dissolve the purified 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
The characterization of 3,5-Dimethylmorpholine hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would show characteristic signals for the methyl groups and the protons on the morpholine ring. The coupling constants and chemical shifts would differ between the cis and trans isomers. ¹³C NMR: Would show distinct signals for the methyl carbons and the carbons of the morpholine ring. A reference ¹³C NMR spectrum for a tetramethylmorpholine derivative suggests that the chemical shifts are sensitive to the stereochemistry of the substituents.[5] |
| Infrared (IR) Spectroscopy | Would exhibit characteristic absorption bands for C-H, C-N, and C-O stretching, as well as N-H stretching and bending vibrations from the protonated amine. |
| Mass Spectrometry (MS) | Would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and to separate the cis and trans isomers. |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3,5-Dimethylmorpholine hydrochloride are limited, the parent compound, 3,5-dimethylmorpholine, has been reported to exhibit anticancer activity, particularly against cell lines resistant to CDK4/6 inhibitors.[6]
The CDK4/6 Signaling Pathway
The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
The core of this pathway involves the following steps:
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Mitogenic signals lead to the expression of D-type cyclins.
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Cyclin D binds to and activates CDK4 and CDK6.
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The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.
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Phosphorylation of Rb leads to the release of the E2F transcription factor.
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E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell division.
The potential activity of 3,5-dimethylmorpholine against CDK4/6 inhibitor-resistant cell lines suggests that it may act through a mechanism that bypasses or overcomes common resistance pathways. Further research is needed to elucidate the precise molecular target and mechanism of action.
Safety and Handling
Based on available Safety Data Sheets (SDS) for 3,5-Dimethylmorpholine hydrochloride and related compounds, the following safety precautions should be observed:[7][8][9][10]
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Hazard Identification: The compound is generally classified as harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[7]
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Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[7]
Conclusion
3,5-Dimethylmorpholine hydrochloride is a chemical entity with potential for further investigation in the field of drug discovery, particularly in oncology. This guide has summarized the available information on its chemical properties, provided a plausible synthetic route, and highlighted its potential connection to the biologically significant CDK4/6 pathway. The lack of comprehensive experimental data in the public domain underscores the need for further research to fully characterize this compound and explore its therapeutic potential. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.
References
- 1. 3,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [154596-17-5], MFCD14525805, cis-3,5-Dimethylmorpholine hydrochloride [combi-blocks.com]
- 3. 154596-17-5|(3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
